molecular formula C18H16INO2 B4960302 8-[3-(4-iodophenoxy)propoxy]quinoline

8-[3-(4-iodophenoxy)propoxy]quinoline

Cat. No. B4960302
M. Wt: 405.2 g/mol
InChI Key: WLYMKNVYHSYHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(4-iodophenoxy)propoxy]quinoline, also known as IQP, is a chemical compound that has been widely studied for its potential use in scientific research. IQP belongs to a class of compounds known as quinolines, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 8-[3-(4-iodophenoxy)propoxy]quinoline is not fully understood. However, studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has a variety of biochemical and physiological effects. For example, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[3-(4-iodophenoxy)propoxy]quinoline in lab experiments is that it has been shown to have a variety of biological activities, making it a potential candidate for the study of a variety of diseases. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 8-[3-(4-iodophenoxy)propoxy]quinoline in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 8-[3-(4-iodophenoxy)propoxy]quinoline. One area of research that could be explored is the development of 8-[3-(4-iodophenoxy)propoxy]quinoline analogs that have improved biological activity. Additionally, further studies could be conducted to better understand the mechanism of action of 8-[3-(4-iodophenoxy)propoxy]quinoline, which could lead to the development of more effective treatments for diseases such as cancer and inflammatory diseases. Finally, studies could be conducted to determine the safety and toxicity of 8-[3-(4-iodophenoxy)propoxy]quinoline, which would be important for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 8-[3-(4-iodophenoxy)propoxy]quinoline involves a series of chemical reactions that start with the compound 4-bromoanisole. This compound is reacted with 3-chloropropylamine hydrochloride to form 3-(4-bromoanisyl)propylamine. The resulting compound is then reacted with 8-hydroxyquinoline to form 8-[3-(4-iodophenoxy)propoxy]quinoline.

Scientific Research Applications

8-[3-(4-iodophenoxy)propoxy]quinoline has been studied for its potential use in a variety of scientific research applications. One area of research where 8-[3-(4-iodophenoxy)propoxy]quinoline has shown promise is in the field of cancer research. Studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has the ability to inhibit the growth of cancer cells in vitro. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

8-[3-(4-iodophenoxy)propoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYMKNVYHSYHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)I)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(4-Iodophenoxy)propoxy]quinoline

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